N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide
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Overview
Description
N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, structurally related to N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide, exhibit significant antimicrobial activity. These compounds have been found more active than reference drugs like streptomycin and metronidazole against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Synthesis and Transformations
Studies have focused on the synthesis and transformations of compounds similar to N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide. For instance, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides have led to the development of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine (Stroganova, Vasilin, & Krapivin, 2016).
Polymerization and Electrochromic Applications
The derivative 2,5-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-phenyl-1H-pyrrole (ENE), related to the compound , has been synthesized and electropolymerized. The resulting polymer, P(ENE), shows distinct color changes upon doping and has potential applications in electrochromic devices (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
Anticonvulsant Potential
Derivatives of ethylenedioxythiophene, similar in structure to N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide, have been synthesized and evaluated for anticonvulsant activities. Notably, naphthyloxy-substituted derivatives have shown promising responses against induced seizures (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).
properties
Product Name |
N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide |
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Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-pyridin-3-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-12(14-8-2-1-3-13-6-8)11-10-9(7-18-11)16-4-5-17-10/h1-3,6-7H,4-5H2,(H,14,15) |
InChI Key |
AOCJTXXSCQUWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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